molecular formula C11H18N4 B1493069 6-(Azepan-1-yl)-2-methylpyrimidin-4-amine CAS No. 1518977-64-4

6-(Azepan-1-yl)-2-methylpyrimidin-4-amine

Cat. No. B1493069
CAS RN: 1518977-64-4
M. Wt: 206.29 g/mol
InChI Key: FTWQZFUDZSRFRI-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-2-methylpyrimidin-4-amine, also known as 6-MAPA, is an organic compound with a wide range of applications in scientific research. It is a pyrimidine derivative and has been used in the synthesis of various compounds, such as peptide agonists, antagonists, and inhibitors. 6-MAPA has also been used in various biochemical and physiological studies, including those related to the endocannabinoid system, inflammation, and pain regulation.

Scientific Research Applications

Enantioselective Functionalization

6-(Azepan-1-yl)-2-methylpyrimidin-4-amine, as part of saturated aza-heterocycles, is used in bioactive compounds and therapeutic agents. It plays a significant role in asymmetric synthesis, where the functionalization of α-methylene C–H bonds is crucial, especially in drug discovery. The use of palladium catalysis for enantioselective α-C–H coupling has shown high enantioselectivities and regioselectivity, making it important in the development of α-arylated amines, including azepanes (Jain et al., 2016).

Inhibitors of Dihydrofolate Reductase

This compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR) enzymes. It shows promising results against pathogens found in patients with immune disorders, exhibiting potency and selectivity, which is crucial for the development of antiparasitic agents (Rosowsky et al., 1999).

Antihypertensive Activity

Research has explored its derivatives for antihypertensive activity. The derivatives of 6-(Azepan-1-yl)-2-methylpyrimidin-4-amine were found to lower blood pressure in hypertensive rats, pointing towards its potential in the development of new antihypertensive drugs (Bennett et al., 1981).

Kinetic Determination of Aromatic Amines

This compound has been utilized in a kinetic method for determining aromatic amines. The method involves the formation of an azo dye, highlighting its application in analytical chemistry, especially in wastewater analysis (Copolovici & Bâldea, 2002).

Catalysis in Organic Synthesis

6-(Azepan-1-yl)-2-methylpyrimidin-4-amine plays a role in iron-catalyzed reactions in organic synthesis. This includes aza-Prins cyclization, which is significant in the synthesis of six-membered azacycles, a key scaffold in many pharmaceutical compounds (Bolm et al., 2004).

Synthesis of Azepanium Ionic Liquids

Azepanium ionic liquids, derived from azepane, have been developed for various industrial applications. These ionic liquids have potential uses in the polyamide industry and exhibit wide electrochemical windows, making them promising alternatives in electrolytes (Belhocine et al., 2011).

properties

IUPAC Name

6-(azepan-1-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9-13-10(12)8-11(14-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWQZFUDZSRFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Azepan-1-yl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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